![molecular formula C14H17NO2 B2737228 3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 51924-59-5](/img/structure/B2737228.png)
3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
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Overview
Description
“3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one” is a chemical compound with the molecular formula C14H17NO2 . It has a molecular weight of 231.29 . This compound is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions . For instance, Schiff bases can be synthesized from the condensation reaction of 2-substituted 1,3-bis(dimethylamino)-trimethinium salts with diverse aminophenols .Molecular Structure Analysis
The molecular structure of “3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one” consists of a cyclohexenone ring substituted with a dimethyl group and an amino group linked to a hydroxyphenyl group .Scientific Research Applications
Antimicrobial Activity
The compound “3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one” has been used in the synthesis of derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties . These derivatives have shown significant antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. Additionally, three of these compounds have demonstrated significant antifungal activity against Candida tenuis and Aspergillus niger .
Development of Antimicrobial Candidates Targeting Multidrug-Resistant Pathogens
The compound has also been used in the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives . These derivatives have shown structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . Furthermore, these derivatives have demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL . Hydrazones 14 – 16, containing heterocyclic substituents, showed the most potent and broad-spectrum antimicrobial activity .
Future Directions
The future directions for “3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one” could involve further exploration of its potential biological activities, given the diverse range of activities exhibited by similar compounds . Additionally, more research could be conducted to better understand its synthesis, chemical reactions, and safety profile.
properties
IUPAC Name |
3-(2-hydroxyanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-14(2)8-10(7-11(16)9-14)15-12-5-3-4-6-13(12)17/h3-7,15,17H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZHRRULCDUFNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=CC=C2O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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